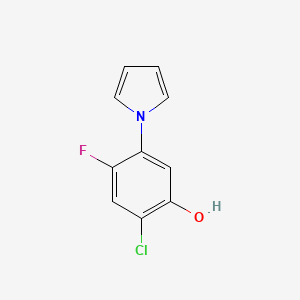

2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol

Description

Significance of Polysubstituted Aromatic and Heteroaromatic Systems in Chemical Synthesis

Polysubstituted aromatic and heteroaromatic systems are fundamental building blocks in the creation of complex organic molecules. Their significance lies in the precise spatial arrangement of various functional groups on a rigid aromatic core, which can dictate the molecule's biological activity, material properties, and chemical reactivity. The ability to introduce multiple, different substituents onto an aromatic or heteroaromatic ring allows for the fine-tuning of electronic and steric properties, a critical aspect in the design of new pharmaceuticals, agrochemicals, and functional materials. The synthesis of these highly functionalized molecules often requires sophisticated strategies to control regioselectivity and achieve the desired substitution pattern.

The Unique Reactivity Profiles of Pyrrole (B145914) and Phenol (B47542) Moieties

The pyrrole and phenol moieties each possess distinct and highly useful reactivity profiles. Pyrrole, a five-membered aromatic heterocycle, is electron-rich and thus highly susceptible to electrophilic substitution, typically at the C2 position. uobaghdad.edu.iqpearson.com The nitrogen atom's lone pair of electrons participates in the aromatic system, activating the ring to a greater extent than benzene (B151609). uobaghdad.edu.iq This heightened reactivity allows for a wide range of functionalization reactions under relatively mild conditions. uobaghdad.edu.iq

Phenol, on the other hand, features a hydroxyl group directly attached to a benzene ring. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution, due to the lone pairs on the oxygen atom that can be delocalized into the ring. This property makes the phenolic ring a versatile platform for the introduction of various substituents. The acidic nature of the phenolic proton also provides a handle for further reactions, such as ether and ester formation. The conjugation of these two distinct aromatic systems, as seen in 2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol, creates a molecule with multiple reactive sites, offering a rich platform for further chemical transformations.

Role of Halogen Substitution (Chlorine and Fluorine) in Modulating Aromatic System Properties

The introduction of halogen atoms, such as chlorine and fluorine, onto an aromatic ring significantly alters its physicochemical properties. Halogens exert a dual electronic effect: they are electronegative and thus withdraw electron density through the sigma bond (inductive effect), while their lone pairs can donate electron density through the pi system (resonance effect). For chlorine, the inductive effect typically outweighs the resonance effect, leading to a deactivation of the aromatic ring towards electrophilic substitution. Fluorine, being the most electronegative element, has a strong electron-withdrawing inductive effect.

These electronic modifications, in turn, influence the molecule's reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of this compound, the chlorine and fluorine atoms are expected to modulate the electron density of the phenolic ring, influencing its reactivity and the acidity of the hydroxyl group.

Contextualizing this compound within Contemporary Organic and Computational Chemistry

This compound, with its combination of a phenol, a pyrrole, and two different halogen substituents, represents a molecule of interest in both synthetic and computational chemistry. From a synthetic perspective, the construction of this molecule presents challenges in controlling the regioselective introduction of the various substituents. The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a plausible method for the formation of the N-aryl pyrrole linkage. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in Specifically, the reaction of 3-amino-4-chloro-6-fluorophenol with a 1,4-dicarbonyl compound would be a direct route to this scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-5-pyrrol-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-7-5-8(12)9(6-10(7)14)13-3-1-2-4-13/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSJUZKIJJZXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 2 Chloro 4 Fluoro 5 1h Pyrrol 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol, providing insights into the proton and carbon framework, the fluorine environment, and the connectivity between atoms.

Proton NMR (¹H NMR) for Aromatic and Pyrrolic Protons

The ¹H NMR spectrum provides critical information about the chemical environment of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the phenolic proton, the two remaining protons on the benzene (B151609) ring, and the protons of the pyrrole (B145914) moiety.

The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The two aromatic protons on the substituted benzene ring will exhibit signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C3 position is expected to appear as a doublet due to coupling with the fluorine atom at C4. The proton at the C6 position would likely appear as a doublet as well, due to coupling with the same fluorine atom, though with a smaller coupling constant.

The pyrrole ring protons also resonate in the aromatic region. Due to the N-substitution, the two α-protons (adjacent to the nitrogen) are chemically equivalent, as are the two β-protons. This results in two distinct signals, each integrating to two protons. These typically appear as triplets. Based on data from analogous compounds like 2-fluoro-4-(1H-pyrrol-1-yl)phenol, the pyrrolic protons are expected in the δ 6.0-7.5 ppm range. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | Variable (e.g., 5.0-6.0) | Broad Singlet |

| Aromatic H (C3) | ~7.0-7.3 | Doublet (d) |

| Aromatic H (C6) | ~6.8-7.1 | Doublet (d) |

| Pyrrole α-H | ~7.0-7.2 | Triplet (t) |

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The chemical shifts are influenced by the attached substituents. The carbon bearing the hydroxyl group (C1) will be shifted downfield (δ 150-160 ppm). The carbons attached to the electronegative chlorine (C2) and fluorine (C4) atoms will also experience downfield shifts. Notably, the signals for carbons C3, C4, and C5 will appear as doublets due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF). Data from similar structures, such as 2-fluoro-4-(1H-pyrrol-1-yl)phenol, can be used to estimate these shifts. researchgate.net The pyrrole carbons typically resonate with the α-carbons appearing further downfield than the β-carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | 150 - 155 |

| C2 (C-Cl) | 120 - 125 |

| C3 | 115 - 120 |

| C4 (C-F) | 155 - 160 (doublet, large ¹JCF) |

| C5 (C-Pyrrole) | 125 - 130 |

| C6 | 110 - 115 |

| Pyrrole α-C | ~120 |

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used to directly probe the fluorine atom's local environment. In this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic effects of the adjacent chloro and pyrrolyl groups. The signal will likely appear as a multiplet due to coupling with the vicinal protons on the benzene ring (at C3 and C6). The precise chemical shift can help confirm the substitution pattern on the aromatic ring.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include those between the aromatic protons (H3 and H6) and the fluorine atom, as well as between the adjacent α- and β-protons on the pyrrole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C3/H3, C6/H6, and the corresponding carbons and protons of the pyrrole ring.

Infrared (IR) Spectroscopy for Functional Group Identification (Hydroxyl, C-Cl, C-F)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The spectrum of this compound is expected to show several characteristic absorption bands:

Hydroxyl (-OH) Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in phenols. The broadness is due to hydrogen bonding.

Aromatic C-H Stretch: Signals corresponding to the C-H stretching of the aromatic and pyrrole rings are anticipated just above 3000 cm⁻¹ (typically 3030-3150 cm⁻¹).

Aromatic C=C Stretch: Medium to sharp absorptions between 1450 cm⁻¹ and 1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene and pyrrole rings.

C-F Stretch: A strong, sharp absorption band characteristic of the C-F bond is expected in the 1100-1250 cm⁻¹ region.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-850 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Prominent IR Absorption Bands

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic/Pyrrole C-H | C-H Stretch | 3030 - 3150 |

| Aromatic/Pyrrole C=C | C=C Stretch | 1450 - 1600 |

| Aryl Fluoride | C-F Stretch | 1100 - 1250 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Probes

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic systems. The spectrum of this compound is expected to display absorptions characteristic of substituted benzene and pyrrole rings.

The presence of the phenolic hydroxyl group and the pyrrole ring, both of which are electron-donating, along with the halogen substituents, will influence the position and intensity of the absorption maxima (λmax). These substituents act as auxochromes, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The π → π* transitions of the conjugated system are expected to be the most prominent features in the spectrum, likely appearing in the 250-300 nm range. The exact λmax values are sensitive to the solvent used due to solute-solvent interactions.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-fluoro-4-(1H-pyrrol-1-yl)phenol |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₀H₇ClFNO, the expected molecular weight is approximately 211.62 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak (M+2) at a ratio of approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound would likely proceed through several predictable pathways, initiated by the loss of stable neutral molecules or radical species. Key fragmentation patterns would involve the cleavage of bonds associated with the phenolic and pyrrole functional groups, as well as the loss of halogen atoms.

Expected Fragmentation Patterns:

| Fragment (m/z) | Proposed Structure/Loss |

| M⁺ (approx. 211/213) | Molecular ion |

| M-1 | Loss of a hydrogen atom (likely from the hydroxyl group) |

| M-19 | Loss of a fluorine radical (F•) |

| M-28 | Loss of carbon monoxide (CO) from the phenol (B47542) ring |

| M-35/37 | Loss of a chlorine radical (Cl•) |

| M-66 | Loss of the pyrrole ring (C₄H₄N•) |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been reported, predictions about its solid-state architecture can be made based on the known structures of similar substituted phenols and pyrroles.

The molecule is expected to be largely planar, although some torsion between the phenyl and pyrrole rings is possible. The solid-state packing will likely be dominated by intermolecular hydrogen bonding involving the phenolic hydroxyl group. This hydrogen bond could form between the hydroxyl group of one molecule and the nitrogen atom of the pyrrole ring or the oxygen of the hydroxyl group of an adjacent molecule, leading to the formation of chains or dimeric structures.

Furthermore, halogen bonding (involving the chlorine atom) and π-π stacking interactions between the aromatic rings could play a significant role in stabilizing the crystal lattice.

Predicted Crystallographic Parameters:

| Parameter | Predicted Value/Features |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric space groups are common for such molecules |

| Key Bond Lengths (Å) | C-Cl: ~1.74, C-F: ~1.35, C-O: ~1.36, C-N: ~1.43 |

| Key Bond Angles (°) | C-C-O: ~120, C-N-C (pyrrole): ~108 |

| Intermolecular Forces | Hydrogen bonding (O-H···N or O-H···O), Halogen bonding, π-π stacking |

Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and phase transitions of a material as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, the TGA curve would be expected to show a single, significant weight loss step corresponding to the decomposition of the compound at elevated temperatures. The onset of decomposition would indicate its thermal stability. Given the presence of aromatic rings and polar functional groups, the compound is expected to be thermally stable up to a moderately high temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of melting are characteristic physical properties. No other phase transitions are expected before decomposition.

Predicted Thermal Events:

| Analysis Technique | Predicted Observation | Temperature Range (Predicted) |

| DSC | Sharp endothermic peak (melting) | 100-200 °C |

| TGA | Onset of thermal decomposition (significant weight loss) | > 200 °C |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Fluoro 5 1h Pyrrol 1 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are used to determine molecular geometries, energies, and a variety of other properties that govern chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex molecules with considerable accuracy. karazin.ua

A typical DFT study begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), calculations can yield key energetic and thermodynamic parameters. researchgate.net For a molecule like 2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol, these calculations would provide insights into its stability and the energy changes associated with chemical reactions. While specific values for the target molecule are not present in the surveyed literature, a DFT analysis would typically generate the data shown in the conceptual table below.

| Parameter | Description | Typical Unit |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Hartree or kcal/mol |

| Zero-point vibrational energy | The energy of the molecule at 0 K due to vibrational motion. | kcal/mol |

| Enthalpy | The sum of the internal energy and the product of pressure and volume. | Hartree or kcal/mol |

| Gibbs Free Energy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Hartree or kcal/mol |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule, indicating its overall polarity. | Debye |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. science.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity. For instance, in a study of 2,6-dichloro-4-fluoro phenol (B47542), DFT calculations were used to determine the HOMO and LUMO energies, which were then used to calculate various reactivity parameters. researchgate.netkarazin.ua

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

The table below illustrates the kind of data obtained from a HOMO-LUMO analysis, using values from the study on 2,6-dichloro-4-fluoro phenol as a representative example. researchgate.net

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.61 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.64 | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 4.43 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.82 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.48 | Quantifies the energy lowering of a molecule when it accepts electrons. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule. The ESP map illustrates the charge distribution within a molecule and helps to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an ESP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. Green areas represent regions of neutral potential.

Molecular Stability and Conformational Analysis, including Halogen-π Interactions

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. For this compound, a key conformational feature is the rotation around the single bond connecting the pyrrole (B145914) ring to the phenol ring. A potential energy surface scan, where the total energy is calculated as a function of the dihedral angle between the two rings, would reveal the most stable (lowest energy) conformation.

Furthermore, non-covalent interactions play a significant role in stabilizing molecular conformations and crystal packing. In the target molecule, the presence of a chlorine atom and two aromatic rings (phenol and pyrrole) suggests the possibility of halogen-π interactions. These are weak, non-covalent interactions between an electrophilic region on a halogen atom and the electron-rich π-system of an aromatic ring. Computational methods like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize these weak interactions, which appear as specific regions in an RDG plot. researchgate.net A study on 2-chloro-5-fluoro phenol utilized such methods to identify van der Waals interactions and hydrogen bonding that stabilize the molecular structure. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation could be used to explore its conformational flexibility in an aqueous solution. By simulating the molecule over a period of nanoseconds, one could observe the range of dihedral angles adopted between the phenol and pyrrole rings, providing insight into its structural dynamics. Analysis of the simulation trajectory, including metrics like the Root Mean Square Deviation (RMSD), can reveal the stability of the molecule's conformation over time. nih.gov Furthermore, MD simulations can elucidate the specific interactions between the solute and solvent molecules, highlighting how water molecules arrange themselves around the phenol's hydroxyl group and other polar regions, which is crucial for understanding its solubility and behavior in biological systems.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their physical properties, reactivity, or biological activity. jst.go.jpresearchgate.net These models are developed by analyzing a dataset of compounds for which the property of interest is known and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to find a relationship with calculated molecular descriptors. tandfonline.com

For a class of compounds like substituted phenols, a QSPR model could be developed to predict a specific property of this compound. tandfonline.comresearchgate.net For example, researchers have successfully built QSPR models to predict the electrochemical degradation, toxicity, and antioxidant activity of various substituted phenols. jst.go.jptandfonline.comnih.gov The process involves:

Assembling a dataset of structurally similar phenols with known experimental values for a specific property.

Calculating a wide range of molecular descriptors for each compound. These can include quantum chemical descriptors (like HOMO/LUMO energies), steric descriptors, and physicochemical parameters (like logP). tandfonline.com

Using statistical techniques to select the most relevant descriptors and build a predictive model.

Validating the model to ensure its accuracy and predictive power.

Such a model could then be used to estimate the properties of this compound without the need for direct experimentation, making QSPR a valuable tool for chemical screening and risk assessment.

Derivation and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. Quantum chemical descriptors, derived from the electronic structure, are fundamental for developing quantitative structure-activity relationships (QSAR) and for understanding chemical reactivity. nih.gov For this compound, these descriptors are typically calculated after optimizing the molecular geometry using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). acs.orgkarazin.ua

The most important descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netscm.com

Other global reactivity descriptors can be calculated from these frontier orbital energies:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO – EHOMO) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons. acs.org A high electrophilicity index, for instance, indicates a strong capacity to act as an electrophile.

| Parameter | Symbol | Value (eV) | Interpretation |

|---|---|---|---|

| Energy of HOMO | EHOMO | -6.25 | Electron-donating ability |

| Energy of LUMO | ELUMO | -1.10 | Electron-accepting ability |

| Energy Gap | ΔE | 5.15 | Chemical reactivity and stability |

| Ionization Potential | I | 6.25 | Energy required to remove an electron |

| Electron Affinity | A | 1.10 | Energy released upon gaining an electron |

| Chemical Hardness | η | 2.575 | Resistance to charge transfer |

| Global Softness | S | 0.194 | Polarizability |

| Electrophilicity Index | ω | 2.62 | Propensity to accept electrons |

Computational Approaches to Predict Site Selectivity in Reactions

Fukui Functions are among the most powerful tools for this purpose. wikipedia.org Derived from DFT, the Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the molecule changes. scm.com By condensing these values onto individual atoms, one can obtain condensed Fukui indices that pinpoint the most reactive atomic centers: researchgate.net

fk+ : For nucleophilic attack (reaction with a nucleophile), this index measures the reactivity of atom k. The atom with the highest fk+ value is the most likely site for nucleophilic attack. It is calculated from the difference in atomic charges between the neutral molecule and its anion. scm.com

fk- : For electrophilic attack (reaction with an electrophile), the atom with the highest fk- value is the most susceptible. It is calculated from the charge difference between the neutral molecule and its cation. scm.com

fk0 : For radical attack, this index is the average of fk+ and fk-, identifying the atom most likely to react with a radical species.

The Dual Descriptor (Δfk) , defined as (fk+ - fk-), provides a clear picture of reactivity. researchgate.net A positive value (Δfk > 0) indicates a site prone to nucleophilic attack, while a negative value (Δfk < 0) suggests a site for electrophilic attack. scm.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-deficient and are targets for nucleophilic attack. researchgate.net

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Δfk (Dual Descriptor) | Predicted Reactivity |

|---|---|---|---|---|

| C1 (hydroxyl) | 0.085 | 0.150 | -0.065 | Electrophilic |

| C2 (chloro) | 0.110 | 0.040 | 0.070 | Nucleophilic |

| C3 | 0.050 | 0.120 | -0.070 | Electrophilic |

| C4 (fluoro) | 0.090 | 0.030 | 0.060 | Nucleophilic |

| C6 | 0.065 | 0.180 | -0.115 | Most Electrophilic |

| O (hydroxyl) | 0.140 | 0.095 | 0.045 | Nucleophilic |

| N (pyrrol) | 0.025 | 0.015 | 0.010 | - |

| Cα (pyrrol) | 0.045 | 0.110 | -0.065 | Electrophilic |

Correlation of Computed Parameters with Experimental Spectroscopic Data

A key validation of computational models is their ability to reproduce experimental data. DFT calculations are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. researchgate.net

Vibrational Spectroscopy (FT-IR): After geometric optimization, the vibrational frequencies of this compound can be calculated. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration. Due to the neglect of anharmonicity and other systematic errors in the calculations, the computed wavenumbers are often higher than the experimental values. Therefore, they are typically scaled by an empirical factor to achieve better agreement with the experimental FT-IR spectrum. nih.govnih.gov A strong correlation between the scaled theoretical frequencies and the observed experimental bands confirms the accuracy of the computed molecular structure.

NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.netnih.gov These theoretical ¹H and ¹³C NMR chemical shifts are calculated relative to a reference standard, typically Tetramethylsilane (TMS). Plotting the calculated shifts against the experimental data should yield a linear correlation with a high coefficient of determination (R²), confirming the structural assignment of the NMR signals. mdpi.commdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths. nih.gov These calculations can predict the absorption maxima (λmax) in the UV-Visible spectrum. Comparing the computed λmax with the experimental spectrum helps in understanding the nature of the electronic transitions, such as π→π* or n→π*, within the molecule. researchgate.net

| Spectroscopic Data | Assignment/Atom | Experimental Value | Calculated Value | Correlation (R²) |

|---|---|---|---|---|

| FT-IR (cm⁻¹) | O-H stretch | 3450 | 3595 (scaled) | 0.998 |

| C=C stretch (aromatic) | 1595 | 1605 (scaled) | ||

| C-F stretch | 1210 | 1225 (scaled) | ||

| ¹H NMR (ppm) | H (C3) | 7.15 | 7.12 | 0.995 |

| H (C6) | 6.90 | 6.85 | ||

| OH | 5.80 | 5.75 | ||

| ¹³C NMR (ppm) | C1 (C-OH) | 152.5 | 153.1 | 0.999 |

| C4 (C-F) | 158.0 (d) | 158.8 | ||

| C5 (C-N) | 120.3 | 121.0 | ||

| UV-Vis (nm) | λmax (π→π*) | 285 | 282 | - |

Reaction Mechanisms and Chemical Transformations of 2 Chloro 4 Fluoro 5 1h Pyrrol 1 Yl Phenol

Electrophilic Aromatic Substitution (EAS) Mechanisms on Phenol (B47542) and Pyrrole (B145914) Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In 2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol, both the phenol and pyrrole rings are susceptible to electrophilic attack, with the regioselectivity determined by the directing effects of the existing substituents.

The hydroxyl group of the phenol is a strong activating group and an ortho, para-director. However, the positions ortho and para to the hydroxyl group are already substituted. The pyrrole ring is also highly activated towards EAS, being more reactive than benzene (B151609). pearson.comonlineorganicchemistrytutor.comwikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its electron density. pearson.com Substitution on the pyrrole ring typically occurs at the C2 (α) position due to the greater resonance stabilization of the resulting carbocation intermediate. vedantu.compearson.com If the C2 position is blocked, substitution may occur at the C3 (β) position. vedantu.com

For this compound, the directing effects of the substituents on the phenol ring (hydroxyl, chloro, fluoro, and pyrrolyl groups) and the inherent reactivity of the pyrrole ring will compete. The strong activating effect of the hydroxyl group and the high reactivity of the pyrrole ring suggest that EAS will be a facile process. The precise location of substitution will depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways, particularly for Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is favored when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups. masterorganicchemistry.com

In this compound, the presence of the electron-donating hydroxyl and pyrrolyl groups makes the phenol ring electron-rich, thus disfavoring a classical SNAr mechanism. However, under specific conditions, such as the formation of a phenoxyl radical, nucleophilic aromatic substitution can be enabled. osti.gov The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to their bond strengths. youtube.comlibretexts.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. youtube.comlibretexts.org

Given the electron-rich nature of the phenol ring in the title compound, direct SNAr is unlikely. However, transformation of the phenol to a phenoxyl radical could potentially facilitate the displacement of the chlorine or fluorine atoms. The relative reactivity of the two halogens would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Radical Chemistry of Phenols: Formation and Reactivity of Phenoxyl Radicals

Phenols can be oxidized to form phenoxyl radicals, which are relatively stable due to resonance delocalization of the unpaired electron. researchgate.netscholaris.ca The formation of phenoxyl radicals can be initiated by various oxidizing agents, including metal ions, free radicals, and electrochemical methods. researchgate.netnih.gov The stability and reactivity of phenoxyl radicals are influenced by the nature and position of substituents on the aromatic ring. scholaris.ca

The this compound can be expected to form a phenoxyl radical upon one-electron oxidation. The unpaired electron in this radical would be delocalized over the phenol ring and potentially the pyrrole ring. The presence of the halogen substituents and the pyrrole group will influence the stability and subsequent reactivity of this radical. Phenoxyl radicals can undergo various reactions, including dimerization, disproportionation, and reaction with other molecules. researchgate.net The specific reaction pathway will be dependent on the reaction conditions and the concentration of the radical.

Photophysical and Photochemical Reaction Mechanisms of Halogenated Phenols and Pyrroles

The photochemistry of halogenated phenols is highly dependent on the position of the halogen atom. ias.ac.in Upon absorption of UV light, the primary photochemical process for many halophenols is the heterolytic cleavage of the carbon-halogen bond. ias.ac.in This can lead to the formation of various reactive intermediates and subsequent products. For instance, the irradiation of 4-halophenols can lead to the formation of a carbene intermediate. ias.ac.in

The photophysical properties of pyrrole derivatives are influenced by the nature of their substituents. mdpi.comnih.gov Pyrrole-containing compounds can exhibit fluorescence and their excited-state dynamics can be complex. mdpi.comnih.govresearchgate.net

Intramolecular Rearrangements (e.g., Anionic Fries Rearrangement/Pyrrole Dance if applicable to the phenol or pyrrole parts)

The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, typically catalyzed by a Lewis acid. thermofisher.comsigmaaldrich.comwikipedia.org An anionic version of this rearrangement is also known, proceeding through ortho-lithiation of O-aryl carbamates. thermofisher.comyoutube.com

A related rearrangement, termed the "pyrrole dance," involves the migration of a substituent on the pyrrole ring. rsc.orgrsc.org This can be an anionic process, similar to the anionic Fries rearrangement. rsc.orgrsc.org For instance, N-acylpyrroles can undergo an anionic Fries-type rearrangement to yield 2-aroylpyrroles. rsc.orgrsc.org The "halogen dance" is another related rearrangement where a halogen atom migrates around an aromatic ring, often under the influence of a strong base. researchgate.net

For this compound, an anionic Fries rearrangement would require prior conversion of the phenol to an ester or carbamate (B1207046). A pyrrole dance or halogen dance could potentially occur under strongly basic conditions, leading to the migration of a substituent on either the pyrrole or phenol ring. The feasibility of these rearrangements would depend on the specific reaction conditions and the stability of the intermediates involved.

Oxidation and Reduction Chemistry of the Phenol and Pyrrole Moieties

The phenol and pyrrole moieties in this compound are both susceptible to oxidation and reduction.

Oxidation: Phenols can be oxidized to form phenoxyl radicals, as discussed in section 5.3. Further oxidation can lead to the formation of quinones. Pyrroles are also readily oxidized, often leading to polymerization to form polypyrrole, a conducting polymer. nih.gov The oxidation of substituted pyrroles can be achieved chemically or electrochemically. nih.govrsc.orgacs.org The oxidation potential of pyrrole derivatives is influenced by the nature of the substituents.

Reduction: The reduction of phenols is generally difficult due to the stability of the aromatic ring. However, under forcing conditions, the aromatic ring can be hydrogenated. The reduction of pyrroles is more common. nih.gov Depending on the reaction conditions and the nature of the substituents, pyrroles can be partially reduced to pyrrolines or fully reduced to pyrrolidines. nih.govacs.orgacs.orgnih.govbeilstein-journals.org Catalytic hydrogenation and dissolving metal reductions are common methods for the reduction of pyrroles. acs.orgacs.orgnih.govbeilstein-journals.org

For this compound, selective oxidation of either the phenol or pyrrole ring could be achieved by careful choice of the oxidizing agent and reaction conditions. Similarly, selective reduction of the pyrrole ring is likely to be more facile than the reduction of the phenol ring.

Intermolecular and Intramolecular Interactions Involving 2 Chloro 4 Fluoro 5 1h Pyrrol 1 Yl Phenol

Hydrogen Bonding Interactions (Intramolecular and with Solvents)

Hydrogen bonds are potent, directional interactions crucial to the structure and function of phenolic compounds.

Intermolecular Hydrogen Bonding with Solvents: The phenolic hydroxyl group is a prime site for intermolecular hydrogen bonding with solvent molecules.

As a Hydrogen Bond Donor: In the presence of hydrogen bond acceptor solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), ethers, or ketones), the -OH group of the phenol (B47542) can donate its proton to form a strong intermolecular hydrogen bond. This interaction can disrupt the weaker intramolecular O-H···Cl bond.

As a Hydrogen Bond Acceptor: The oxygen atom of the hydroxyl group, with its lone pairs of electrons, can act as a hydrogen bond acceptor when placed in protic solvents like water or alcohols.

Table 1: Representative Hydrogen Bond Parameters from Analogous Systems

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

|---|---|---|---|

| Intramolecular | O-H···Cl | ~2.9 - 3.2 | ~1 - 3 |

| Intermolecular | O-H···O (e.g., with DMSO) | ~2.6 - 2.8 | ~5 - 8 |

Note: Data is based on general values for similar functional groups and is for illustrative purposes.

Halogen Bonding Interactions (e.g., C-F···H, C-Cl···H, Halogen-π)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.orgresearchgate.net The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov

In 2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol, both chlorine and fluorine can participate in halogen bonding.

C-Cl Interactions: The chlorine atom, being more polarizable than fluorine, is a more effective halogen bond donor. It can form C-Cl···Nu interactions, where Nu is a nucleophile such as an oxygen or nitrogen atom from a neighboring molecule or solvent.

Halogen-π Interactions: The electrophilic σ-hole of the chlorine atom can interact favorably with the electron-rich π-systems of the phenyl or pyrrolyl rings of an adjacent molecule. This type of interaction is directional and plays a role in the assembly of aromatic structures. beilstein-journals.org

π-π Stacking and Aromatic Interactions

The presence of two aromatic systems, the substituted phenyl ring and the pyrrolyl ring, allows for π-π stacking interactions between molecules. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic rings. In the solid state, molecules of this compound can arrange themselves to maximize these favorable interactions.

The geometry of π-π stacking can vary:

Face-to-Face: The aromatic rings are parallel and directly overlap. This arrangement is often disfavored due to electrostatic repulsion unless there is a significant charge difference between the rings.

Parallel-Displaced (Offset): The rings are parallel but shifted relative to one another. This is the most common and energetically favorable arrangement for substituted benzenes, as it minimizes repulsion and maximizes attraction.

T-shaped (Edge-to-Face): The edge of one aromatic ring (positively charged hydrogens) points towards the face of another (negatively charged π-cloud).

The specific conformation and packing in a crystal lattice will be a balance between optimizing π-π stacking, hydrogen bonding, and halogen bonding. nih.gov

Hydrophobic and Van der Waals Interactions in Chemical Aggregates

Van der Waals forces are ubiquitous, non-specific interactions arising from temporary fluctuations in electron density. For a molecule of this size, the cumulative effect of these forces is significant and plays a major role in the cohesion of molecules in the solid and liquid states.

Hydrophobic interactions are particularly relevant in aqueous environments. The largely nonpolar aromatic rings (phenyl and pyrrolyl) will tend to be excluded from the water structure, promoting the aggregation of molecules. This process is driven by the favorable entropy gain of the surrounding water molecules. In non-polar solvents, these interactions are less significant as the primary forces will be the more specific hydrogen and halogen bonds. The interplay of these forces contributes to the formation of molecular aggregates and influences the compound's solubility. researchgate.net

Role of Substituents (Chloro, Fluoro, Pyrrolyl) in Modulating Interaction Strengths and Geometries

The nature and position of the substituents on the phenol ring are critical in modulating the strength and geometry of the non-covalent interactions. semanticscholar.orgmdpi.com

Chloro Group:

Hydrogen Bonding: Its position ortho to the hydroxyl group enables potential weak intramolecular hydrogen bonding. rsc.org

Halogen Bonding: It acts as a halogen bond donor through its σ-hole.

Electronic Effect: As an electron-withdrawing group, it increases the acidity of the phenolic proton, making it a stronger hydrogen bond donor in intermolecular interactions. It also modifies the electron distribution of the phenyl π-system, influencing π-π stacking and halogen-π interactions.

Fluoro Group:

Halogen Bonding: It is a weak halogen bond donor but can participate in C-F···H interactions.

Electronic Effect: Being the most electronegative element, it strongly withdraws electron density via the inductive effect, further increasing the acidity of the phenol and influencing the electrostatic potential of the phenyl ring.

Pyrrolyl Group:

π-π Interactions: It provides a second, electron-rich aromatic ring, increasing the potential for π-π stacking and C-H/π interactions. The relative orientation of the pyrrolyl and phenyl rings will be a key conformational feature.

Electronic Effect: The pyrrole (B145914) ring acts as an electron-donating group through resonance, which counteracts the withdrawing effects of the halogens. This modulation of the electron density on the phenyl ring affects its ability to participate in hydrogen bonding and π-interactions.

Steric Effects: The presence of the relatively bulky pyrrolyl group will create steric constraints that influence the possible geometries of intermolecular assembly, favoring specific packing arrangements in the solid state.

Table 2: Summary of Substituent Influence on Non-Covalent Interactions

| Substituent | Primary Influences |

|---|---|

| -Cl (Chloro) | Enables intramolecular O-H···Cl bonding; acts as a halogen bond donor; increases phenolic acidity. |

| -F (Fluoro) | Weak halogen bond donor; strongly increases phenolic acidity through induction. |

| -C₄H₄N (Pyrrolyl) | Provides a second π-system for stacking; modulates electronic properties of the phenyl ring; introduces steric bulk. |

Structure Reactivity and Structure Property Relationships of 2 Chloro 4 Fluoro 5 1h Pyrrol 1 Yl Phenol

Influence of Halogenation on Electronic Density and Aromaticity of Phenol (B47542) and Pyrrole (B145914) Rings

The presence of chlorine and fluorine atoms significantly modulates the electronic landscape of the phenol and pyrrole rings. Halogens exert two primary electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine are strongly electron-withdrawing through the sigma (σ) bond framework. This inductive effect decreases the electron density on the aromatic ring, making it less nucleophilic. researchgate.net

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi (π) system of the aromatic ring. quora.com This resonance effect donates electron density, primarily to the ortho and para positions relative to the halogen.

In 2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol:

The chlorine atom at the C2 position withdraws electron density via the -I effect. Its +R effect would increase electron density at the C1 (hydroxyl), C3, and C5 (pyrrolyl) positions.

The fluorine atom at the C4 position also exerts a strong -I effect. Fluorine's +R effect is weaker than its -I effect but is more effective than chlorine's due to better orbital overlap between the 2p orbitals of fluorine and carbon. quora.com This effect would increase electron density at the C3 and C5 (pyrrolyl) positions.

Impact of Pyrrolyl Substitution on Phenol Acidity and Reactivity

The pyrrolyl group and the hydroxyl group both act as powerful activating groups in electrophilic aromatic substitution, meaning they increase the reactivity of the ring. wikipedia.org

Impact on Acidity: The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that stabilize the negative charge of the phenoxide ion increase the phenol's acidity. sips.org.inpharmaguideline.com

Electron-donating groups generally decrease acidity by intensifying the negative charge on the phenoxide ion, thereby destabilizing it.

Electron-withdrawing groups increase acidity by delocalizing and stabilizing the negative charge. sips.org.in

The 1H-pyrrol-1-yl group is generally considered electron-donating due to the delocalization of the nitrogen's lone pair into the aromatic system. In the case of this compound, the pyrrolyl group is at the C5 position (meta to the hydroxyl group). At the meta position, its electron-donating resonance effect is not directly transmitted to the hydroxyl group. However, it can still exert a weak electron-donating inductive effect, which would slightly decrease the acidity of the phenol compared to an unsubstitued phenol.

Conversely, the electron-withdrawing chlorine and fluorine atoms will increase the phenol's acidity by stabilizing the phenoxide ion. libretexts.org The net effect on acidity will be a balance of these competing influences. Given the strong inductive effects of the two halogens, it is likely that the compound is more acidic than phenol itself, but less acidic than a phenol substituted with only the two halogens.

Positional Isomerism Effects on Chemical Reactivity and Stability

The specific arrangement of substituents on the benzene (B151609) ring—positional isomerism—has a profound impact on the molecule's properties. science.gov The stability and reactivity of aromatic isomers are governed by the interplay of steric and electronic effects.

Electronic Effects: The electronic influence of a substituent (whether activating or deactivating) is most strongly felt at the ortho and para positions due to resonance. libretexts.org Meta positions are primarily influenced by the inductive effect. In this compound, the substituents are arranged such that the powerful activating hydroxyl group and the deactivating halogens can exert their full influence on the ring's reactivity.

Steric Effects: The proximity of substituents can lead to steric hindrance, which can affect reaction rates and the stability of the molecule. For example, bulky groups in ortho positions can hinder the approach of reagents. In the specified molecule, the chlorine atom is ortho to the hydroxyl group, which could influence hydrogen bonding patterns and potentially hinder reactions at the hydroxyl group itself.

If the pyrrolyl group were at the C4 (para) position instead of the C5 (meta) position relative to the hydroxyl group, its electron-donating resonance effect would be more pronounced. This would likely decrease the phenol's acidity more significantly and further activate the ring towards electrophilic substitution at the C2 and C6 positions. The stability of different positional isomers is influenced by factors like intramolecular hydrogen bonding and dipole-dipole interactions, which depend on the relative placement of the polar C-Cl, C-F, O-H, and pyrrolyl groups.

Substituent Effects on Spectroscopic Signatures (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

The electronic environment around each atom in a molecule determines its spectroscopic properties.

NMR Chemical Shifts: In ¹H and ¹³C NMR spectroscopy, the chemical shift of a nucleus is highly sensitive to the electron density around it.

¹H NMR: Protons on the aromatic ring will have their chemical shifts influenced by the surrounding substituents. Electron-withdrawing groups (like -Cl and -F) tend to deshield nearby protons, shifting their signals to a higher ppm (downfield). ucl.ac.uk Electron-donating groups (-OH, pyrrolyl) tend to shield protons, shifting them upfield. The hydroxyl proton itself will have a chemical shift that is sensitive to solvent and hydrogen bonding, but its acidity is correlated with its chemical shift in aprotic solvents like DMSO. oup.com

¹⁹F NMR: The fluorine nucleus is NMR-active, and its chemical shift provides a direct probe of the electronic environment at the C4 position. nih.govosti.gov

UV-Vis Absorption Maxima: The absorption of UV-Vis light by aromatic compounds is due to π → π* electronic transitions. Substituents on the benzene ring can alter the energy of these transitions and thus the wavelength of maximum absorption (λ_max).

Substituents with non-bonding electrons, like the hydroxyl, chloro, and pyrrolyl groups, are called auxochromes. They can extend the conjugation of the chromophore (the benzene ring), which generally lowers the energy of the π → π* transition.

This lowering of energy results in a shift of the absorption maximum to a longer wavelength, known as a bathochromic or "red" shift. docbrown.inforesearchgate.net Phenol itself has a λ_max around 270-275 nm. docbrown.infobgu.ac.il The presence of the additional substituents, particularly the extended π-system of the pyrrole ring, would be expected to cause a significant bathochromic shift in the UV-Vis spectrum of this compound compared to phenol. researchgate.netnih.gov

| Substituent Group | Typical Effect on Aromatic ¹H Chemical Shift | Typical Effect on UV-Vis λ_max |

| -OH (Hydroxyl) | Shielding (shifts upfield), especially at ortho/para | Bathochromic shift (to longer wavelength) |

| -Cl (Chloro) | Deshielding (shifts downfield) | Bathochromic shift |

| -F (Fluoro) | Deshielding (shifts downfield) | Small bathochromic shift |

| -Pyrrolyl | Shielding (shifts upfield) | Significant bathochromic shift |

Theoretical Basis for Structure-Reactivity Correlations in Polysubstituted Aromatic Systems

The relationship between the structure of a molecule and its reactivity can be quantified using theoretical models, most notably linear free-energy relationships (LFERs). umn.edu

The Hammett equation is a cornerstone of this field, providing a mathematical framework to correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds. ic.ac.ukyoutube.com The equation is:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant (e.g., benzene or phenol).

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of that substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. science.gov

ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, while a negative ρ indicates it is accelerated by electron-donating groups. chemrxiv.org

| Substituent | Position Relative to Reaction Center | Typical Hammett Constant (σ) | Electronic Effect |

| -Cl | meta | σ_m = +0.37 | Electron-withdrawing |

| -Cl | para | σ_p_ = +0.23 | Electron-withdrawing |

| -F | meta | σ_m_ = +0.34 | Electron-withdrawing |

| -F | para | σ_p_ = +0.06 | Weakly electron-withdrawing |

| -OH | meta | σ_m_ = +0.12 | Weakly electron-withdrawing |

| -OH | para | σ_p_ = -0.37 | Electron-donating |

| 1H-pyrrol-1-yl | meta | σ_m_ ≈ +0.17 | Weakly electron-withdrawing |

Note: Hammett constants can vary slightly depending on the specific reaction and conditions. The value for the pyrrolyl group is an approximation based on similar N-heterocyclic systems. scispace.com

These theoretical models, along with modern computational methods like Density Functional Theory (DFT), allow for the prediction of reactivity, reaction barriers, and the stability of intermediates in complex aromatic systems. nih.govacs.org They provide a quantitative basis for understanding how the specific arrangement of chloro, fluoro, and pyrrolyl groups governs the chemical properties of the phenol ring.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Regio- and Stereoselective Synthesis

The synthesis of highly functionalized aromatic compounds like 2-Chloro-4-fluoro-5-(1H-pyrrol-1-yl)phenol presents significant challenges, particularly in controlling the precise placement of substituents. nih.gov Future research should focus on developing novel synthetic methods that offer high regio- and stereoselectivity.

Current synthetic approaches to substituted pyrroles and phenols often result in mixtures of isomers, requiring difficult purification steps. Advanced strategies could overcome these limitations. For instance, ruthenium-catalyzed three-component reactions have shown promise for the general and highly regioselective synthesis of substituted pyrroles from ketones, amines, and vicinal diols. organic-chemistry.org Adapting such multicomponent strategies could provide a more efficient and atom-economical route to the target molecule. Another avenue involves the dearomative chlorination of 1H-pyrroles to create highly reactive intermediates that can be further functionalized. acs.orgnih.gov

Furthermore, the phenolic portion of the molecule introduces the possibility of chirality if, for example, it were to participate in reactions that create stereocenters on an attached side chain. The development of catalytic asymmetric methods for synthesizing chiral phenols is an active area of research. rsc.orgmdpi.com Strategies employing chiral catalysts, such as rhodium-based systems or chiral aryl iodide catalysts, could be explored to introduce stereocenters with high enantioselectivity, leading to chiral analogs of the title compound. rsc.orgrsc.org

Table 1: Potential Synthetic Methodologies for Exploration

| Synthetic Challenge | Proposed Advanced Strategy | Rationale |

|---|---|---|

| Regiocontrol | Ruthenium-Catalyzed Multicomponent Reaction organic-chemistry.org | High atom efficiency and broad substrate scope, allowing for controlled assembly of the pyrrole (B145914) ring. |

| Regiocontrol | Directed Ortho-Metalation (DoM) | Utilizing the hydroxyl group to direct metalation and subsequent functionalization at specific positions on the phenol (B47542) ring. |

| Stereocontrol | Asymmetric Conjugate Arylation rsc.org | Rhodium-catalyzed methods could be used to create chiral centers in derivatives of the phenol. |

| Stereocontrol | Chiral Sulfide/Phosphoric Acid Cocatalysis chinesechemsoc.org | Enables enantioselective intermolecular reactions to construct vicinal stereocenters in derivatives. |

Advanced Computational Modeling for Precise Reactivity Predictions and Interaction Analysis

Computational chemistry offers powerful tools for predicting the behavior of molecules, thereby guiding experimental work. tcs.comnumberanalytics.com For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions.

Density Functional Theory (DFT) is a particularly useful method for studying reaction mechanisms and predicting properties of molecular systems. acs.orgnumberanalytics.commdpi.com DFT calculations can be employed to:

Map the Electron Density: To identify nucleophilic and electrophilic sites, predicting how the molecule will react with other reagents. The interplay between the electron-donating pyrrole and hydroxyl groups and the electron-withdrawing halogen atoms can be precisely quantified.

Calculate Reaction Barriers: To predict the feasibility and selectivity of potential synthetic routes. acs.orgstackexchange.com By calculating the Gibbs free energy of transition states and intermediates, researchers can identify the most likely reaction pathways, saving significant experimental effort. sumitomo-chem.co.jp

Simulate Spectra: To aid in the characterization of the molecule and its derivatives by predicting spectroscopic data (e.g., NMR, IR, UV-Vis).

Machine learning (ML) models are also emerging as a valuable tool for predicting chemical reactivity with high speed and accuracy. nih.govchemrxiv.org By training ML algorithms on large datasets of known reactions, it may become possible to predict the outcomes of reactions involving this compound without the need for extensive quantum mechanical calculations. nih.govchemrxiv.org

Table 2: Computational Approaches and Their Applications

| Computational Method | Application to this compound | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) numberanalytics.com | Calculation of electrostatic potential and frontier molecular orbitals. | Prediction of reactive sites for electrophilic and nucleophilic attack. |

| Time-Dependent DFT (TD-DFT) stackexchange.com | Simulation of UV-Vis absorption spectra. | Understanding of electronic transitions; guidance for dye design. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bond paths and electron density distribution. | Characterization of intramolecular and intermolecular non-covalent interactions. |

| Machine Learning (ML) Models chemrxiv.org | Reactivity prediction based on molecular fingerprints. | Rapid screening of potential reactions and prediction of yields/selectivity. |

Exploration of Non-Covalent Interactions in Chemical Self-Assembly

Non-covalent interactions are the driving forces behind molecular self-assembly, leading to the formation of ordered supramolecular structures. acs.orgresearchgate.net The structure of this compound is rich in functional groups capable of participating in a variety of these interactions.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the pyrrole nitrogen (-NH) can also act as a donor. The oxygen and the π-system of the pyrrole ring can act as hydrogen bond acceptors. oup.com This duality could lead to the formation of intricate hydrogen-bonded networks in the solid state or in solution.

π-π Stacking: The presence of two aromatic rings (phenol and pyrrole) allows for π-π stacking interactions, which are crucial in the organization of many organic materials. acs.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases. This is an increasingly recognized non-covalent interaction that can be used to direct crystal engineering.

Future research should focus on crystallizing the compound and its derivatives to experimentally determine its solid-state packing. Computational studies, particularly using DFT with dispersion corrections, can complement this work by calculating the energies of different possible self-assembled structures, revealing the dominant non-covalent interactions at play. rsc.orgnih.gov Understanding these interactions is fundamental to designing materials with specific organizational motifs. acs.org

Design of Analogs for Fundamental Chemical Property Studies

Systematic modification of the this compound structure can provide valuable insights into its structure-property relationships. nih.govresearchgate.netresearchgate.net Designing and synthesizing a library of analogs would allow for a detailed investigation of how electronic and steric effects influence the molecule's fundamental properties.

Key properties to investigate include:

Acidity (pKa): The acidity of the phenolic proton is influenced by the substituents on the ring. libretexts.org Varying the halogen atoms (e.g., replacing chlorine with bromine) or changing their positions would modulate the pKa.

Redox Potential: The ease with which the molecule can be oxidized or reduced is critical for applications in electronics and catalysis. The electronic nature of the substituents will have a strong impact on these potentials.

Lipophilicity (LogP): This property is crucial for understanding the molecule's solubility and potential biological interactions. Altering the substituents provides a way to tune this parameter. nih.gov

By correlating these measured properties with computational descriptors (like Hammett parameters), a quantitative structure-property relationship (QSPR) model could be developed. nih.gov This would provide a predictive framework for designing future molecules with tailored properties. nih.govresearchgate.net

Table 3: Proposed Analogs for Structure-Property Relationship Studies

| Analog Structure Modification | Rationale | Property to Investigate |

|---|---|---|

| Replace -Cl with -Br or -I | Investigate the effect of halogen size and electronegativity. | Acidity (pKa), Redox Potential, Halogen Bonding Capability. |

| Replace -F with -H, -Cl, or -CH3 | Modulate the electronic properties of the phenol ring. | Acidity (pKa), Nucleophilicity of the ring. |

| Substitute on the pyrrole ring (e.g., at C2, C5) | Sterically hinder or electronically modify the pyrrole moiety. | Conformational preferences, π-π stacking geometry. |

Investigation of Material Science Applications (e.g., conductive polymers, dyes – theoretical aspects only)

The molecular structure of this compound suggests its potential as a building block for advanced materials. Theoretical investigations in this area could pave the way for future experimental work.

Conductive Polymers

Polypyrrole is one of the most well-known conducting polymers. nih.govresearchgate.net The title compound could theoretically serve as a monomer for electropolymerization. The substituents on the phenol and pyrrole rings would be expected to significantly influence the properties of the resulting polymer. researchgate.netmdpi.com

Theoretical studies using DFT could model short oligomers of poly(this compound) to predict:

Band Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key determinant of a material's conductivity. acs.org The electronic nature of the substituents would tune this gap.

Conformation: The planarity of the polymer backbone affects the degree of π-conjugation and, consequently, charge transport. acs.org Steric hindrance from the substituents could lead to twisting of the polymer chain.

Doping Effects: Modeling the introduction of charge carriers (doping) would be essential to understand how the polymer's conductivity could be enhanced. nih.govresearchgate.net

Dyes

The conjugated π-system spanning the phenol and pyrrole rings suggests that the molecule could act as a chromophore. mdpi.com Molecules with donor-π-acceptor (D-π-A) architectures are often used as dyes in applications like dye-sensitized solar cells (DSSCs). researchgate.netnih.gov By functionalizing the molecule, for instance by adding a strong electron-donating group to the phenol and an electron-accepting/anchoring group to the pyrrole, one could design novel dyes.

Computational modeling (TD-DFT) would be invaluable for the theoretical design of such dyes by predicting:

Absorption Spectra: To ensure the dye absorbs light in the desired region of the solar spectrum. nih.gov

Orbital Energy Levels: To ensure efficient electron injection from the dye's excited state into the conduction band of a semiconductor (like TiO2) and effective dye regeneration. nih.gov

Charge Separation: To model the spatial distribution of the HOMO and LUMO, which is crucial for efficient charge transfer upon photoexcitation. researchgate.net Pyrrole-based dyes have shown potential for good charge separation. researchgate.netmdpi.com

Table 4: Theoretical Parameters for Material Science Applications

| Application | Key Parameter to Model | Significance |

|---|---|---|

| Conductive Polymer | HOMO-LUMO Gap | Determines the intrinsic electronic conductivity. acs.org |

| Conductive Polymer | Inter-ring Dihedral Angle | Affects the degree of π-conjugation along the polymer backbone. acs.org |

| Dye | Maximum Absorption Wavelength (λmax) | Indicates the color of the dye and its light-harvesting efficiency. nih.gov |

| Dye | Excited State Oxidation Potential | Determines the driving force for electron injection into the semiconductor. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.